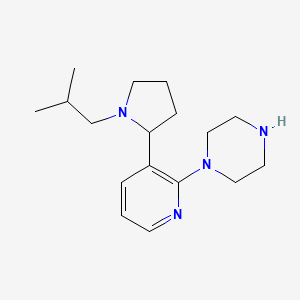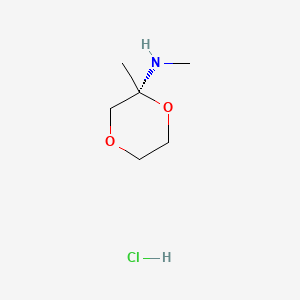
3-fluoro-N-(2-methoxyethyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-methoxyethyl)pyridin-2-amine typically involves the use of fluorinated pyridines. One high-yield method for the preparation of substituted 3-fluoropyridines involves the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis(tetrafluoroborate)) . The reaction conditions for this synthesis are mild and functional group tolerant, making it a preferred method for producing fluorinated pyridines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis, such as the use of Selectfluor®, are employed on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
3-fluoro-N-(2-methoxyethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the fluorine atom.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
3-fluoro-N-(2-methoxyethyl)pyridin-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-fluoro-N-(2-methoxyethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-fluoro-N-(2-methoxyethyl)pyridin-2-amine include other fluorinated pyridines and amines. Some examples are:
- 3-fluoropyridine
- 2-fluoro-N-(2-methoxyethyl)pyridin-2-amine
- 4-fluoro-N-(2-methoxyethyl)pyridin-2-amine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H11FN2O |
|---|---|
Peso molecular |
170.18 g/mol |
Nombre IUPAC |
3-fluoro-N-(2-methoxyethyl)pyridin-2-amine |
InChI |
InChI=1S/C8H11FN2O/c1-12-6-5-11-8-7(9)3-2-4-10-8/h2-4H,5-6H2,1H3,(H,10,11) |
Clave InChI |
HFWFFTLMVDPDNT-UHFFFAOYSA-N |
SMILES canónico |
COCCNC1=C(C=CC=N1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


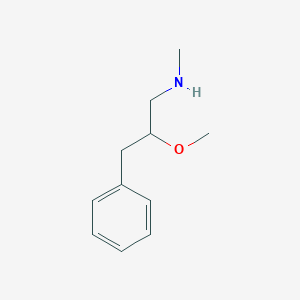




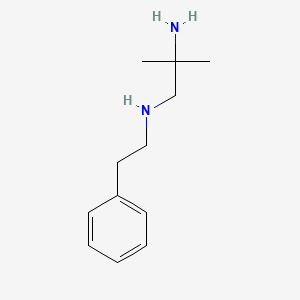
![[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium](/img/structure/B11821017.png)

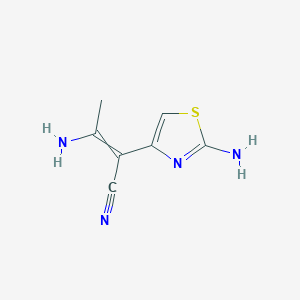
![N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11821044.png)

